N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)cinnamamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)cinnamamide is a useful research compound. Its molecular formula is C19H22N4O and its molecular weight is 322.412. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalyzed Synthesis and Reactivity
A study by Khashi et al. (2014) highlights the use of 4-(N,N-Dimethylamino)pyridine (DMAP) as an efficient catalyst for the synthesis of new N-substituted pyrrolo[2,3-d]pyrimidine derivatives, demonstrating its role in facilitating nucleophilic substitution reactions to create aromatic sulfonamide moieties. This approach is significant for developing compounds with potential pharmacological activities (Khashi, Davoodnia, & Chamani, 2014).
Molecular Structure and Hydrogen-Bond Effect
Mansour and Ghani (2013) conducted comprehensive theoretical and experimental structural studies on similar pyrimidine derivatives. They utilized DFT/B3LYP and HF methods to optimize molecular structure and investigate vibrational frequencies, demonstrating how electronic structures and hydrogen bonding contribute to molecular stability and reactivity (Mansour & Ghani, 2013).
Tautomerism and Crystal Structure
Rajam et al. (2017) explored the crystal structure of pyrimidine derivatives, revealing insights into tautomerism, twinning, and disorder in crystalline forms. This research is crucial for understanding the physical and chemical properties of pyrimidine-based compounds (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).
Antimicrobial and Insecticidal Activities
Deohate and Palaspagar (2020) synthesized pyrimidine linked pyrazole heterocyclic compounds by microwave irradiative cyclocondensation, evaluating their insecticidal and antibacterial potential. This study illustrates the application of pyrimidine derivatives in developing new antimicrobial agents (Deohate & Palaspagar, 2020).
Synthesis of Cinnamic Acids
Chiriac et al. (2005) developed a novel approach for synthesizing cinnamic acids from aromatic aldehydes and aliphatic carboxylic acids, showcasing the versatility of pyrimidine derivatives in organic synthesis and potential pharmaceutical applications (Chiriac, Tanasă, & Onciu, 2005).
Mechanism of Action
Target of Action
It’s known that pyrrolidine derivatives containing a pyrimidine ring often show significant pharmacological activity . They can act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They are also able to inhibit a wide range of enzymes: phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
Mode of Action
The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Result of Action
Pyrrolidine derivatives containing a pyrimidine ring have been described to have antioxidative and antibacterial properties, and their effects on cell cycle have been characterized .
Properties
IUPAC Name |
(E)-N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-14-18(15(2)21-19(20-14)23-12-6-7-13-23)22-17(24)11-10-16-8-4-3-5-9-16/h3-5,8-11H,6-7,12-13H2,1-2H3,(H,22,24)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRDKTYTGZXNSW-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCCC2)C)NC(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NC(=N1)N2CCCC2)C)NC(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.